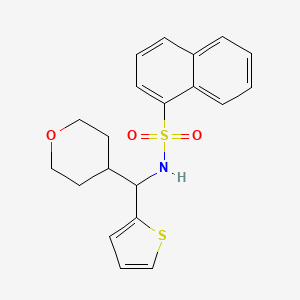

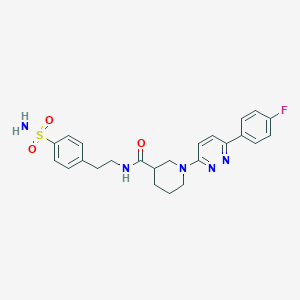

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as TTPMNS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Microwave-assisted Synthesis Applications

- Enhancement of Nerve Growth Factor Effects : A study by Williams et al. (2010) on a structurally similar compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, reported its synthesis using microwave-assisted methods. This compound showed potential in enhancing nerve growth factor-induced neurite outgrowth, suggesting its application in neurological research (Williams et al., 2010).

Molecular Structure and Analysis

- Structural and Vibrational Analysis : Sarojini et al. (2012) synthesized a related sulfonamide compound and analyzed its structure and vibrations using various spectroscopic methods. The study highlighted the importance of molecular geometry and electronic structure in the functionality of these compounds (Sarojini et al., 2012).

Medical Imaging Applications

- PET Imaging Agents : Research by Wang et al. (2008) on carbon-11 labeled naphthalene-sulfonamides focused on their potential as positron emission tomography (PET) imaging agents. This highlights the use of such compounds in medical imaging, especially for targeting human CCR8 (Wang et al., 2008).

Chemical Interaction and Stability Analysis

- Interaction and Stability Studies : Vetrivelan (2019) conducted studies on a derivative of sulfonamide, analyzing its molecular structure, electronic delocalization, and antimicrobial activities. This research provides insight into the stability and reactivity of such compounds, along with their biological applications (Vetrivelan, 2019).

Pharmacological Evaluation

- Pharmacological Potential Assessment : A study by Faheem (2018) evaluated the pharmacological potential of novel derivatives including sulfonamide compounds. This research explored their applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

Mechanism of Action

Target of Action

The primary target of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

This compound acts as an effective selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal cell response to opioids. This results in a decrease in the perception of pain, a common effect of KOR antagonists .

Biochemical Pathways

The compound’s action on the KOR influences the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effect of opioids on the release of neurotransmitters, leading to an increase in neurotransmitter release. This can result in various downstream effects, including analgesia and mood elevation .

Pharmacokinetics

This compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .

Result of Action

Oral administration of this compound shows potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it can effectively reduce pain and other effects mediated by the KOR .

properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBFYRPCSMGSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)

![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)

![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)